N-[4-[(1-cyclobutylpentylamino)methyl]-1,3-thiazol-2-yl]acetamide
Description
N-[4-[(1-cyclobutylpentylamino)methyl]-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological and pharmacological activities
Properties
IUPAC Name |
N-[4-[(1-cyclobutylpentylamino)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-3-4-8-14(12-6-5-7-12)16-9-13-10-20-15(18-13)17-11(2)19/h10,12,14,16H,3-9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIIJEWBLRNTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1CCC1)NCC2=CSC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(1-cyclobutylpentylamino)methyl]-1,3-thiazol-2-yl]acetamide typically involves the reaction of a thiazole derivative with an amine. One common method includes the condensation of 2-aminothiazole with a cyclobutylpentylamine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(1-cyclobutylpentylamino)methyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-[(1-cyclobutylpentylamino)methyl]-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(1-cyclobutylpentylamino)methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .
Comparison with Similar Compounds
Similar Compounds
1,3-thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Cyclobutyl derivatives: Compounds with cyclobutyl groups often show unique chemical properties due to the ring strain and steric effects.
Uniqueness
N-[4-[(1-cyclobutylpentylamino)methyl]-1,3-thiazol-2-yl]acetamide is unique due to the combination of the thiazole ring and the cyclobutylpentylamine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
